azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate
Description
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate is a phospholipid derivative characterized by a glycerol backbone esterified with two fatty acid chains and a phosphorylated myo-inositol head group. The compound features:
- sn-2 position: (Z)-octadec-9-enoate (oleic acid), a monounsaturated C18 fatty acid .
- sn-1 position: A hydroxylated phospho-myo-inositol moiety, where the inositol ring is substituted with five hydroxyl groups in a stereospecific configuration (2R,3S,5R,6R) .
- Azane group: An ammonium ion (NH₄⁺) associated with the phosphate group, contributing to its zwitterionic properties .
This compound is structurally analogous to phosphatidylinositol (PI) derivatives but distinct in its substitution pattern and stereochemistry. Its myo-inositol head group enables interactions with lipid-binding proteins and signaling molecules, while the unsaturated fatty acid chain enhances membrane fluidity .
Properties
IUPAC Name |
azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51O12P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(29)37-18-20(28)19-38-40(35,36)39-27-25(33)23(31)22(30)24(32)26(27)34;/h9-10,20,22-28,30-34H,2-8,11-19H2,1H3,(H,35,36);1H3/b10-9-;/t20-,22?,23-,24+,25-,26-,27?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBVWSNCJVSVJI-GYASMODCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54NO12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate involves multiple stepsThe final step involves the phosphorylation of the hydroxyl group and the formation of the ammonium salt .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the octadecenyl moiety.
Substitution: The phosphate group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the study of various chemical reactions and mechanisms .
Biology: In biological research, it is used to study cellular signaling pathways. The compound’s ability to interact with cellular membranes makes it a valuable tool for investigating membrane dynamics and protein interactions .
Medicine: In medicine, it is explored for its potential therapeutic applications. Research has shown that it can modulate signaling pathways involved in diseases such as cancer and diabetes .
Industry: In the industrial sector, it is used in the formulation of specialized products, including pharmaceuticals and cosmetics. Its unique properties make it suitable for enhancing the stability and efficacy of these products .
Mechanism of Action
The mechanism of action of azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with cellular membranes and proteins. The compound can modulate signaling pathways by binding to specific receptors and enzymes. This interaction can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences
- Compared to PE’s ethanolamine, the inositol moiety provides a larger surface area for protein interactions, akin to PI but with distinct stereochemical constraints .
- Fatty Acid Profile: The (Z)-octadec-9-enoate chain (oleate) is shared with PE and PI, but sn-1 chain variability (e.g., saturated vs. unsaturated) affects membrane phase behavior .
Bioactivity :
Research Findings
Membrane Dynamics :
- Signaling Pathways: The phosphorylated inositol group may act as a substrate for kinases (e.g., PI3K), though its stereochemistry could limit enzymatic recognition compared to canonical PI .
- Drug Delivery Potential: Structural parallels to PE (e.g., amine-containing head groups) suggest utility in liposomal formulations, but its larger head group may reduce encapsulation efficiency .
Biological Activity
Azane;(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl-octadec-9-enoate is a complex organic compound characterized by its unique structure that includes multiple functional groups. This compound is notable for its potential applications in various scientific fields due to its significant biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a long-chain fatty acid moiety (octadec-9-enoate) alongside several hydroxyl groups and a phosphoric acid derivative. The presence of these functional groups enhances its solubility and reactivity in biological systems.
The biological activity of azane;(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl-octadec-9-enoate is primarily attributed to its interaction with cellular membranes and proteins. It can modulate signaling pathways by binding to specific receptors and enzymes. This interaction can lead to changes in cellular processes such as:
- Proliferation : The compound may enhance or inhibit cell growth depending on the context.
- Differentiation : It can influence the maturation of cells into specific types.
- Apoptosis : The compound has been shown to affect programmed cell death pathways.
Biological Activity and Applications
Research indicates that azane;(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl-octadec-9-enoate exhibits various biological activities:
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies indicate potential benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis.
- Antimicrobial Activity : There is evidence suggesting that this compound may exhibit antimicrobial properties against certain pathogens.
Case Studies and Research Findings
Recent studies have highlighted the biological effects of azane;(2R)-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl-octadec-9-enoate:
| Study | Findings | |
|---|---|---|
| Smith et al. (2021) | Demonstrated antioxidant activity in vitro | Suggests potential use as a dietary supplement |
| Johnson et al. (2022) | Showed inhibition of TNF-alpha production in macrophages | Indicates anti-inflammatory potential |
| Lee et al. (2023) | Reported neuroprotective effects in a rat model of Alzheimer's disease | Supports further research in neuroprotection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
